3,3'-Diethylthiatricarbocyanine iodide

Catalog No.
S782904
CAS No.
3071-70-3
M.F
C25H25IN2S2
M. Wt
544.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Diethylthiatricarbocyanine iodide

CAS Number

3071-70-3

Product Name

3,3'-Diethylthiatricarbocyanine iodide

IUPAC Name

(2E)-3-ethyl-2-[(2E,4E,6E)-7-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole;iodide

Molecular Formula

C25H25IN2S2

Molecular Weight

544.5 g/mol

InChI

InChI=1S/C25H25N2S2.HI/c1-3-26-20-14-10-12-16-22(20)28-24(26)18-8-6-5-7-9-19-25-27(4-2)21-15-11-13-17-23(21)29-25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

OYVFJKVYVDYPFV-UHFFFAOYSA-M

SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-]

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.[I-]

Description

The exact mass of the compound Benzothiazolium, 3-ethyl-2-(7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)-, iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dyeing and Fluorescence:

DTTC iodide belongs to a class of compounds called thiazole dyes. These dyes are known for their ability to bind to specific molecules and exhibit fluorescence []. This property makes them valuable tools in various research applications, such as:

  • Biomedical research: Studying the interaction of drugs with biomolecules like proteins and DNA.
  • Material science: Investigating the structure and properties of materials.

However, there is limited research specifically investigating the use of DTTC iodide as a fluorescent probe.

Potential Antimicrobial Activity:

The thiazole ring structure present in DTTC iodide is found in some antimicrobial compounds []. This suggests that DTTC iodide might possess some level of antimicrobial activity. However, further research is necessary to confirm this potential and explore its efficacy against specific pathogens.

Organic Photovoltaics:

Some thiazole derivatives have been explored for their potential applications in organic photovoltaics []. These materials are used in solar cells to convert sunlight into electricity. However, there is no documented research investigating the use of DTTC iodide in this field.

3,3'-Diethylthiatricarbocyanine iodide is a synthetic dye belonging to the cyanine dye family, characterized by its unique structure and properties. It has a chemical formula of C₁₇H₁₈N₃S and a CAS number of 3071-70-3. This compound exhibits strong absorption in the near-infrared region, typically around 763.25 nm, making it particularly useful in various photonic applications . The dye's structure includes a conjugated system that enhances its optical properties, allowing for distinct fluorescence characteristics when excited .

, primarily involving photophysical processes:

  • Excitation and Emission: Upon excitation, the dye can exhibit both monomeric and dimeric fluorescence emissions. The monomer emission occurs at approximately 600–700 nm, while the dimeric emission appears at around 750–850 nm .
  • Aggregation Behavior: In solution, the compound can form π-stacked aggregates at higher concentrations, which influences its photophysical properties. These aggregates display different spectral characteristics depending on the solvent used (e.g., methanol vs. water) .
  • Binding Interactions: The dye interacts with polynucleotides, showing binding affinities that vary with DNA sequence and helicity. This interaction can lead to distinct chiroptical signatures observable through circular dichroism spectroscopy .

3,3'-Diethylthiatricarbocyanine iodide has demonstrated significant biological activity, particularly in molecular biology applications:

  • DNA Binding: The compound acts as a chiroptical reporter for DNA helicity and sequence discrimination. It can differentiate between right-handed B-DNA and left-handed Z-DNA forms based on induced circular dichroism signals .
  • Fluorescence Imaging: Its strong fluorescence properties make it suitable for use in bioimaging applications, allowing researchers to visualize cellular processes and molecular interactions in real-time.

The synthesis of 3,3'-Diethylthiatricarbocyanine iodide typically involves multi-step organic reactions:

  • Formation of the Core Structure: The initial steps involve creating the thiazole or benzothiazole moieties that are integral to the dye's structure.
  • Alkylation: Diethyl groups are introduced to the nitrogen atoms of the core structure via alkylation reactions.
  • Iodination: The final step often includes the introduction of iodine to form the iodide salt, enhancing solubility and stability in various solvents .

The unique properties of 3,3'-Diethylthiatricarbocyanine iodide make it suitable for a variety of applications:

  • Fluorescent Probes: Used extensively as a fluorescent probe in biochemical assays and imaging techniques.
  • Photonic Devices: Its strong absorption characteristics are leveraged in photonic devices and sensors.
  • Molecular Biology: Employed as a tool for studying nucleic acid structures and dynamics due to its ability to bind selectively to DNA.

Interaction studies have revealed valuable insights into how 3,3'-Diethylthiatricarbocyanine iodide binds to nucleic acids:

  • Chiroptical Signatures: The compound exhibits unique circular dichroism responses when bound to different DNA sequences, allowing for detailed analysis of DNA conformation changes .
  • Comparative Binding Studies: Compared to other cyanine dyes like Cy5 and Cy3, this compound shows enhanced sensitivity and specificity in detecting variations in DNA structure due to its extended conjugated system .

Several compounds share structural similarities with 3,3'-Diethylthiatricarbocyanine iodide. Below is a comparison highlighting its uniqueness:

Compound NameAbsorption Maxima (nm)Notable Features
3,3'-Diethylthiatricarbocyanine iodide763.25Strong NIR absorption; unique chiroptical signatures
Cy5650Commonly used; less red-shifted absorption
Cy3550Shorter conjugation; less sensitive for DNA binding
1,1'-Dioctadecyl-3,3'-diethylthiatricarbocyanine iodide800Increased lipophilicity; used in membrane studies

The extended conjugated system of 3,3'-Diethylthiatricarbocyanine iodide allows for greater red-shifting of its absorption spectrum compared to its counterparts like Cy5 and Cy3. This characteristic enhances its utility in near-infrared applications where deeper tissue penetration is required.

Physical Description

Powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

4

Exact Mass

544.05039 g/mol

Monoisotopic Mass

544.05039 g/mol

Heavy Atom Count

30

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3071-70-3

General Manufacturing Information

Benzothiazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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